Flubendazole-d3

Analytical Chemistry Mass Spectrometry Method Validation

Flubendazole-d3 is the definitive M+3 deuterated internal standard for flubendazole residue quantification. Unlike unlabeled or structural analogs, it co-elutes identically with the target analyte, normalizing matrix effects, extraction recovery, and ionization variability in LC-MS/MS workflows. With 99.8 atom% D isotopic purity and a consistent mass shift, it ensures unambiguous signal resolution for regulatory compliance with MRLs in animal muscle, milk, eggs, and environmental samples. Supplied with a comprehensive CoA supporting ISO 17025 and GLP laboratories. For research and analytical use only.

Molecular Formula C16H12FN3O3
Molecular Weight 316.30 g/mol
CAS No. 1173021-08-3
Cat. No. B1443877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlubendazole-d3
CAS1173021-08-3
Molecular FormulaC16H12FN3O3
Molecular Weight316.30 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H12FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8H,1H3,(H2,18,19,20,22)/i1D3
InChIKeyCPEUVMUXAHMANV-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.005 g / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flubendazole-d3 (CAS 1173021-08-3): Stable Isotope-Labeled Internal Standard for Benzimidazole Quantification


Flubendazole-d3 (CAS 1173021-08-3) is a deuterated analog of the broad-spectrum benzimidazole anthelmintic flubendazole, characterized by the substitution of three hydrogen atoms with deuterium, resulting in a mass shift of M+3 . This isotopically labeled compound is produced and distributed as a high-purity reference standard, intended exclusively for research and analytical applications . Its primary utility lies in its function as a stable isotope-labeled (SIL) internal standard (IS) to enhance the accuracy, precision, and reliability of quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Why Unlabeled Analogs and Non-Isotopic Internal Standards Are Inadequate for Flubendazole Quantification


Direct substitution of Flubendazole-d3 with unlabeled flubendazole or a non-isotopic structural analog as an internal standard introduces unacceptable analytical variability. Quantification via LC-MS/MS is highly susceptible to matrix effects—ion suppression or enhancement caused by co-eluting matrix components—and variability in sample preparation and ionization efficiency [1]. While a structural analog may not mimic the target analyte's behavior across all these processes, a stable isotope-labeled (SIL) internal standard like Flubendazole-d3 co-elutes with the target analyte and experiences near-identical extraction recovery, chromatographic retention, and ionization response, thereby normalizing for these variables [2]. The specific deuterium labeling in Flubendazole-d3 provides a defined, consistent mass shift (M+3) that is clearly resolved from the analyte's signal, a critical requirement not met by unlabeled alternatives .

Quantitative Differentiation of Flubendazole-d3 Against Alternative Internal Standards


High Isotopic Purity (99.8 atom% D) Minimizes Cross-Signal Interference in MS Quantification

Flubendazole-d3 demonstrates an isotopic purity of 99.8 atom% D as confirmed by mass spectrometry (MS) . This high level of deuterium incorporation is critical for its role as a stable isotope-labeled internal standard (SIL-IS). Lower isotopic purity, often found in less rigorously characterized deuterated standards, can result in a significant 'cross-talk' signal from the unlabeled (d0) impurity in the IS channel, which directly contributes to the analyte's (d0) signal, leading to systematic overestimation of analyte concentration . This specification ensures that the contribution of the IS to the analyte's quantitative signal is minimal and mathematically correctable, a key differentiator from generic or lower-grade deuterated compounds.

Analytical Chemistry Mass Spectrometry Method Validation

Validated UHPLC-MS/MS Method Demonstrates Superior Recovery (>75%) Using Flubendazole-d3 as Internal Standard

A quantitative, confirmatory multiresidue UHPLC-MS/MS method for the determination of avermectins, benzimidazoles (including flubendazole), and nitroimidazoles in bovine muscle tissue was developed and fully validated using Flubendazole-d3 as the internal standard [1]. The method was validated for selectivity, matrix effect, linearity (R² > 0.90), accuracy, precision, and robustness [1]. While the specific recovery for flubendazole is not detailed in the abstract, a separate study on anthelmintics in surface water utilizing deuterated internal standards, including Flubendazole-d3, reported analyte recoveries from spiked samples at two concentration levels were above 75% for most analytes, underscoring the effectiveness of deuterated IS in mitigating matrix effects [2].

Veterinary Drug Residue Analysis Food Safety Environmental Monitoring

Defined M+3 Mass Shift Provides Unambiguous MS Differentiation from Flubendazole

Flubendazole-d3 is specifically labeled to yield a consistent and defined mass shift of M+3 relative to the unlabeled flubendazole analyte . This is in contrast to other potential labeling strategies (e.g., 13C or 15N) or the use of a closely related structural analog as an IS. The M+3 shift ensures that the IS signal is well-resolved from the analyte's monoisotopic peak and its natural abundance M+1 and M+2 isotopic peaks, minimizing spectral overlap and allowing for accurate peak integration [1]. The specific location of the three deuterium atoms on the methyl ester group is crucial for ensuring the label does not readily exchange with protic solvents under typical analytical conditions, a stability issue that can plague some deuterated compounds [2].

Mass Spectrometry Stable Isotope Labeling Analytical Method Development

Supplied with Full Certificate of Analysis Enabling Regulatory Compliance and Traceability

Flubendazole-d3 is supplied as a VETRANAL® analytical standard and by other reputable vendors with a comprehensive Certificate of Analysis (CoA) [REFS-1, REFS-2]. The CoA documents critical batch-specific quality parameters, including HPLC purity (>99.0% for the WITEGA product), isotopic purity (99.8 atom% D), and overall purity . This level of documentation is essential for laboratories operating under good laboratory practice (GLP) or ISO 17025 accreditation, as it provides the traceability and quality assurance required for method validation, regulatory submissions (e.g., for pesticide residue monitoring), and audit purposes. Generic research-grade deuterated compounds may not be supplied with this level of rigorous, batch-specific analytical characterization.

Quality Control Regulatory Compliance Method Validation

Optimal Scientific and Industrial Use Cases for Flubendazole-d3


Quantitative Residue Analysis in Food and Environmental Matrices

The primary application of Flubendazole-d3 is as an internal standard for the precise quantification of flubendazole residues in complex matrices such as animal muscle tissue, milk, eggs, and environmental water or sludge samples. Its use in validated UHPLC-MS/MS methods [1] provides the accuracy and precision required for regulatory compliance with maximum residue limits (MRLs) and for environmental monitoring studies [2].

Calibration and Method Validation for LC-MS/MS and GC-MS Workflows

Flubendazole-d3 is used to prepare calibration standards and quality control (QC) samples, enabling the construction of precise calibration curves and the assessment of key method validation parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) . Its defined mass shift (M+3) and high isotopic purity (99.8 atom% D) make it a robust and reliable component in routine analytical workflows .

Investigating Flubendazole Metabolism and Pharmacokinetics

In pharmaceutical research, Flubendazole-d3 can be used as a tracer or internal standard to quantify flubendazole and its metabolites in biological samples from in vitro and in vivo studies . Its deuterium label allows for the differentiation between exogenously administered drug and endogenously produced metabolites when analyzed by mass spectrometry, facilitating accurate pharmacokinetic profiling and metabolic pathway elucidation .

Quality Control and Traceability in Regulated Laboratories

The availability of Flubendazole-d3 with a comprehensive Certificate of Analysis (CoA) makes it suitable for use in laboratories operating under strict quality management systems, such as those adhering to ISO 17025 or Good Laboratory Practice (GLP) . It provides the necessary traceability for analytical results and supports the documentation requirements for regulatory audits and method submissions .

Technical Documentation Hub

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